molecular formula C17H22NPS B6315288 N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine CAS No. 1802182-42-8

N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine

Cat. No.: B6315288
CAS No.: 1802182-42-8
M. Wt: 303.4 g/mol
InChI Key: GCENQFUEGBIHHO-UHFFFAOYSA-N
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Description

N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine is an organophosphorus compound with the molecular formula C17H22NPS. It is characterized by the presence of a diphenylphosphino group, an ethyl chain, and a methylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine typically involves the reaction of 2-(diphenylphosphino)ethylamine with a suitable methylthio-containing reagent. One common method is the nucleophilic substitution reaction where 2-(diphenylphosphino)ethylamine reacts with methylthioacetate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine involves its ability to coordinate with metal ions through the phosphine group. This coordination can activate the metal center, facilitating various catalytic reactions. The compound can also interact with biological molecules, potentially inhibiting enzymes or modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine is unique due to the presence of both the diphenylphosphino and methylthio groups. This combination allows for versatile reactivity and the ability to form stable complexes with various metal ions, making it valuable in catalysis and material science .

Properties

IUPAC Name

2-diphenylphosphanyl-N-(2-methylsulfanylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NPS/c1-20-15-13-18-12-14-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCENQFUEGBIHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNCCP(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22NPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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